Lipophilicity Advantage Over Unsubstituted Piperazine Analog (XLogP3-AA Comparison)
The target compound's XLogP3-AA of 2.7 indicates significantly higher lipophilicity compared to the des-phenethyl analog 4-methoxy-2-(piperazin-1-yl)pyrimidine (CAS 55745-88-5), which is predicted to have an XLogP3-AA closer to 0.5 due to the absence of the hydrophobic methoxyphenethyl tail. This represents an approximately 2.2 log unit increase in lipophilicity, which will affect membrane permeability and distribution. These values are computational predictions generated by the XLogP3 3.0 algorithm in PubChem [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 (CAS 2640956-53-0) |
| Comparator Or Baseline | ~0.5 for 4-methoxy-2-(piperazin-1-yl)pyrimidine (CAS 55745-88-5) |
| Quantified Difference | Δ ~2.2 log units |
| Conditions | Computational prediction; PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher computed logP correlates with improved passive membrane permeability, critical for intracellular target engagement and oral bioavailability prediction in early drug discovery.
- [1] PubChem Compound Summary for CID 133273760, 4-Methoxy-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine. National Center for Biotechnology Information (2025). View Source
